molecular formula C12H17NO3 B11824475 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime

1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime

Cat. No.: B11824475
M. Wt: 223.27 g/mol
InChI Key: HVCJKHJIAUAVFJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime typically involves the following steps:

    Starting Material: The synthesis begins with 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone.

    Oximation Reaction: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature.

    Purification: The resulting oxime is purified through recrystallization or other suitable purification techniques to obtain the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime can be oxidized to form the corresponding nitro compound using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the oxime can yield the corresponding amine. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The oxime can be hydrolyzed back to the ketone under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime functional group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor activation.

Comparison with Similar Compounds

1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime can be compared with other similar compounds, such as:

    2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a similar phenylpropanamine structure but different functional groups.

    2,5-Dimethoxy-4-ethylamphetamine (DOET): Another psychedelic compound with an ethyl group instead of a methyl group.

    2,5-Dimethoxyphenethylamine (2C-H): A simpler phenethylamine derivative with similar methoxy substitutions.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which differentiate it from these related compounds.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-[1-(2,5-dimethoxy-4-methylphenyl)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C12H17NO3/c1-8-5-12(16-4)10(6-9(2)13-14)7-11(8)15-3/h5,7,14H,6H2,1-4H3

InChI Key

HVCJKHJIAUAVFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)CC(=NO)C)OC

Origin of Product

United States

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